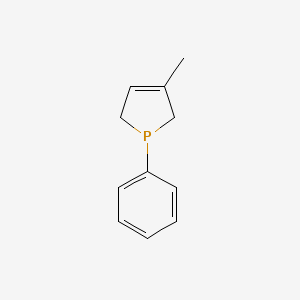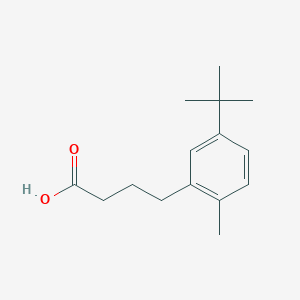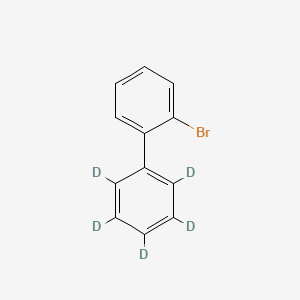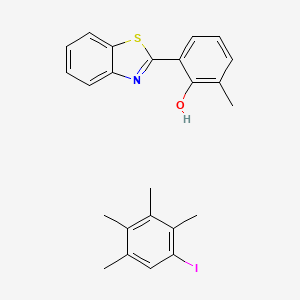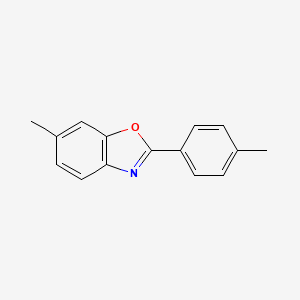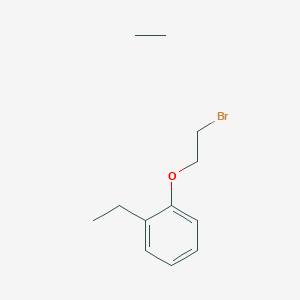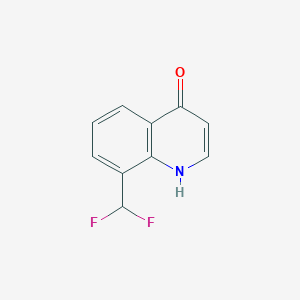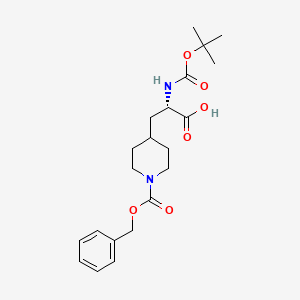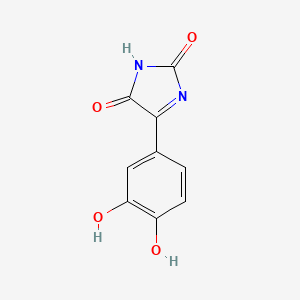
5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione: is a complex organic compound characterized by its unique structure, which includes a hydroxy group, an oxocyclohexa-dienylidene moiety, and an imidazolidine-dione ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene derivatives with imidazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, and the temperature is maintained at a moderate level to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxocyclohexa-dienylidene moiety to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxy and oxo groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced cyclohexadiene derivatives, and various substituted imidazolidine-dione compounds .
Aplicaciones Científicas De Investigación
5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene derivatives: These compounds share a similar oxocyclohexa-dienylidene moiety but differ in their substituents and overall structure
N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas: These compounds have a similar core structure but differ in their functional groups and reactivity.
Uniqueness
5-(3-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)imidazolidine-2,4-dione is unique due to its combination of a hydroxy group, an oxocyclohexa-dienylidene moiety, and an imidazolidine-dione ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Número CAS |
90418-78-3 |
|---|---|
Fórmula molecular |
C9H6N2O4 |
Peso molecular |
206.15 g/mol |
Nombre IUPAC |
5-(3,4-dihydroxyphenyl)imidazole-2,4-dione |
InChI |
InChI=1S/C9H6N2O4/c12-5-2-1-4(3-6(5)13)7-8(14)11-9(15)10-7/h1-3,12-13H,(H,11,14,15) |
Clave InChI |
IKYLTHWLZQKSSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NC(=O)NC2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


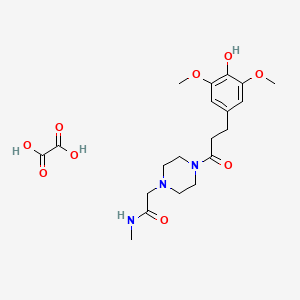
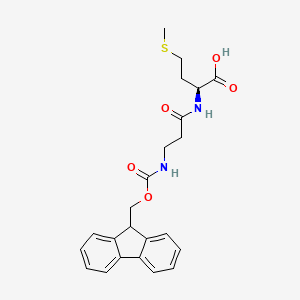
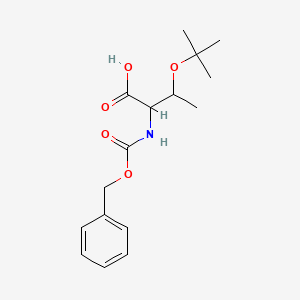
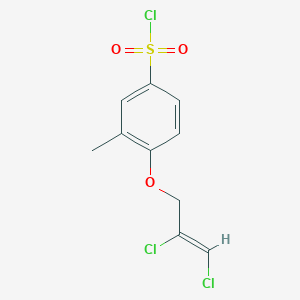
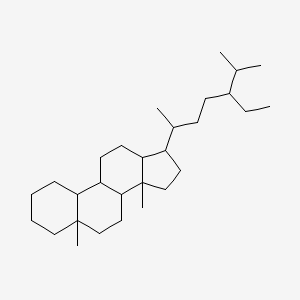
![4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12819331.png)
